molecular formula C19H19NO2S B11771287 2-[2-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde

2-[2-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde

Cat. No.: B11771287
M. Wt: 325.4 g/mol
InChI Key: UPGOTRSVULJHDY-UHFFFAOYSA-N
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Description

2-[2-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde is an organic compound that features a morpholine ring attached to a benzoyl group, which is further connected to a thiobenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde typically involves the reaction of morpholine with benzoyl chloride to form 2-(morpholin-4-ylmethyl)benzoyl chloride. This intermediate is then reacted with thiobenzaldehyde under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The thiobenzaldehyde moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from 0°C to 100°C .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted morpholine derivatives. These products can be further utilized in various applications, including the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

2-[2-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with enzymes and receptors, modulating their activity. The benzoyl and thiobenzaldehyde moieties can participate in redox reactions, influencing cellular processes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Morpholin-4-ylmethyl)benzonitrile
  • 2-(Morpholin-4-ylmethyl)benzoic acid
  • 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one

Uniqueness

2-[2-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde is unique due to its combination of a morpholine ring with a benzoyl and thiobenzaldehyde moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C19H19NO2S

Molecular Weight

325.4 g/mol

IUPAC Name

2-[2-(morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde

InChI

InChI=1S/C19H19NO2S/c21-19(18-8-4-2-6-16(18)14-23)17-7-3-1-5-15(17)13-20-9-11-22-12-10-20/h1-8,14H,9-13H2

InChI Key

UPGOTRSVULJHDY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3C=S

Origin of Product

United States

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